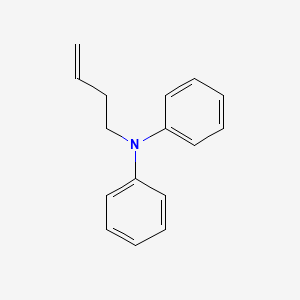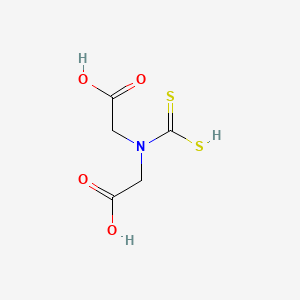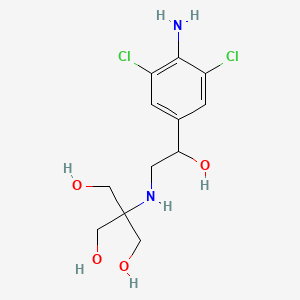![molecular formula C26H21NO3 B14668472 1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene CAS No. 39834-49-6](/img/structure/B14668472.png)
1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzyltrityl ether is an organic compound characterized by the presence of a nitro group attached to a benzyl ether structure. This compound is often used in organic synthesis and serves as a protecting group for alcohols due to its stability under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzyltrityl ether typically involves the reaction of 4-nitrobenzyl alcohol with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
4-Nitrobenzyl alcohol+Trityl chloride→4-Nitrobenzyltrityl ether+HCl
Industrial Production Methods: Industrial production of 4-Nitrobenzyltrityl ether follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene to facilitate the mixing of reactants and to control the reaction temperature.
Types of Reactions:
Oxidation: 4-Nitrobenzyltrityl ether can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic conditions, resulting in the formation of 4-nitrobenzyl alcohol and trityl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: 4-Aminobenzyltrityl ether.
Substitution: 4-Nitrobenzyl alcohol and trityl chloride.
Applications De Recherche Scientifique
4-Nitrobenzyltrityl ether is widely used in scientific research due to its versatility as a protecting group for alcohols. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules where selective protection and deprotection of hydroxyl groups are required.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of prodrugs where the protecting group is removed in vivo to release the active drug.
Industry: Applied in the production of pharmaceuticals and fine chemicals where precise control over functional group transformations is necessary.
Mécanisme D'action
The mechanism by which 4-Nitrobenzyltrityl ether exerts its effects primarily involves the protection of hydroxyl groups. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The nitro group can also participate in electron-withdrawing effects, stabilizing the ether linkage.
Molecular Targets and Pathways:
Hydroxyl Groups: The primary target for protection.
Electron-Withdrawing Effects: The nitro group stabilizes the ether linkage by reducing electron density around the oxygen atom.
Comparaison Avec Des Composés Similaires
Benzyl Ether: Lacks the nitro group, making it less electron-withdrawing and less stable under certain conditions.
Methoxybenzyl Ether: Contains a methoxy group instead of a nitro group, providing different electronic properties.
2-Nitrobenzyl Ether: Similar in structure but with the nitro group in a different position, affecting its reactivity and stability.
Uniqueness: 4-Nitrobenzyltrityl ether is unique due to the combination of the trityl protecting group and the electron-withdrawing nitro group, providing enhanced stability and selectivity in organic synthesis.
Propriétés
Numéro CAS |
39834-49-6 |
|---|---|
Formule moléculaire |
C26H21NO3 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-nitro-4-(trityloxymethyl)benzene |
InChI |
InChI=1S/C26H21NO3/c28-27(29)25-18-16-21(17-19-25)20-30-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2 |
Clé InChI |
VBYWHMLEGJZXAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


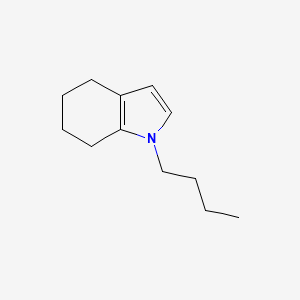
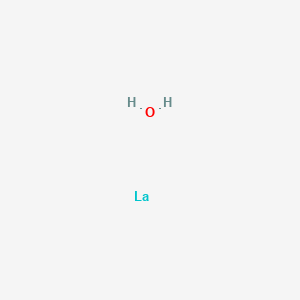
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
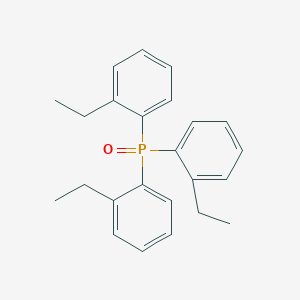
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
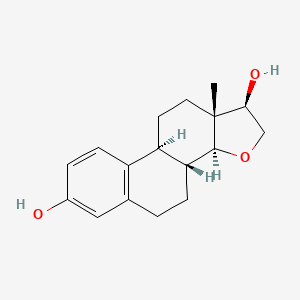


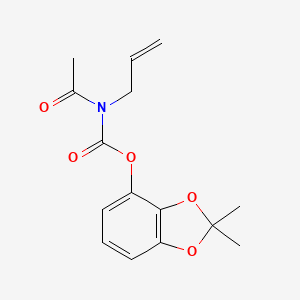
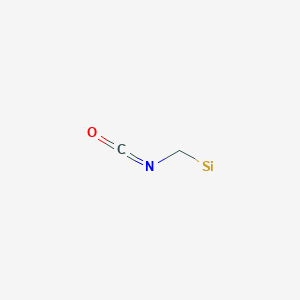
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
